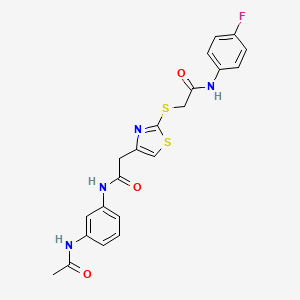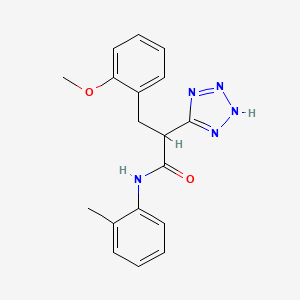![molecular formula C19H16FNO4 B2979462 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide CAS No. 1428347-79-8](/img/structure/B2979462.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a but-2-ynyl group, and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is often achieved through a nucleophilic substitution reaction involving a suitable benzo[d][1,3]dioxole precursor and a halogenated compound[_{{{CITATION{{{1{5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro 3 ...[{{{CITATION{{{_2{Benzo[d][1,3]dioxol-5-yl | Sigma-Aldrich](https://www.sigmaaldrich.cn/CN/zh/search/benzo%5Bd%5D%5B1%2C3%5Ddioxol-5-yl?focus=products&page=1&perpage=30&sort=relevance&term=benzo%5Bd%5D%5B1%2C3%5Ddioxol-5-yl&type=product).
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-Benzo[d][1,3]dioxol-5-yl-acetamide: Similar structure but lacks the fluorophenyl group.
4-(Benzo[d][1,3]dioxol-5-yloxy)aniline: Contains an aniline group instead of the but-2-ynyl group.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.
Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which can lead to unique biological and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c20-15-5-3-14(4-6-15)11-19(22)21-9-1-2-10-23-16-7-8-17-18(12-16)25-13-24-17/h3-8,12H,9-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMBWCNENVWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)
![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)



![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2979388.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)

![N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2979401.png)

